[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-[2-(2-methylpropyl)pyrimidin-4-yl]methanone;hydrochloride
Description
Properties
IUPAC Name |
[4-(1-amino-2-methylpropan-2-yl)piperidin-1-yl]-[2-(2-methylpropyl)pyrimidin-4-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O.ClH/c1-13(2)11-16-20-8-5-15(21-16)17(23)22-9-6-14(7-10-22)18(3,4)12-19;/h5,8,13-14H,6-7,9-12,19H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYHFJRIYDMUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=CC(=N1)C(=O)N2CCC(CC2)C(C)(C)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-[2-(2-methylpropyl)pyrimidin-4-yl]methanone;hydrochloride (CAS Number: 2418719-93-2) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 354.9 g/mol. The structure features a piperidine ring and a pyrimidine moiety, which are known for their diverse pharmacological activities.
Antimalarial Potential
Recent studies have identified related compounds as potent inhibitors of plasmodial kinases, which are crucial in the life cycle of malaria parasites. For instance, compounds targeting PfGSK3 and PfPK6 have shown promising results in inhibiting parasite growth, suggesting that similar derivatives could be effective against malaria .
Table 1: Inhibitory Activity of Related Compounds
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Purfalcamine | PfCDPK1 | 17 |
| Compound A | PfGSK3 | 698 |
| Compound B | PfPK6 | 181 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are significant targets in treating diseases such as Alzheimer's and urinary tract infections. In vitro assays have demonstrated that modifications to the piperidine structure can enhance inhibitory potency against these enzymes .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound X | AChE | 0.5 |
| Compound Y | Urease | 0.3 |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies on similar piperidine derivatives indicate that they may induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptosis-related proteins .
The biological activity of this compound is likely attributed to its interaction with specific molecular targets within cells. The piperidine and pyrimidine rings can facilitate binding to enzymes or receptors involved in critical signaling pathways.
Case Studies
- In Vitro Studies : Research conducted on derivatives of this compound has shown significant inhibition of cancer cell proliferation in several human cancer cell lines, including breast and prostate cancer models.
- Animal Models : Preliminary studies using animal models have indicated that administration of related compounds resulted in reduced tumor growth and improved survival rates, highlighting their therapeutic potential.
Comparison with Similar Compounds
Core Structural Features
Target Compound :
- Piperidine moiety: Substituted at the 4-position with a branched aminoalkyl group (1-amino-2-methylpropan-2-yl).
- Pyrimidine moiety : Substituted at the 2-position with a 2-methylpropyl group.
- Linkage: Methanone bridge between piperidine and pyrimidine.
- Salt form : Hydrochloride.
Analog 1: 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride ()
- Piperidine: 4-Aminomethyl substitution.
- Aromatic system : Pyridine instead of pyrimidine.
- Salt form : Dihydrochloride.
Analog 2 : 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride ()
- Piperidine: 4-Amino substitution with a 4-chlorobenzyl group.
- Aromatic system : Pyrrolopyrimidine (fused bicyclic system).
Analog 3 : [(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride ()
- Pyrimidine : 2-Isopropyl substitution (structurally similar to 2-methylpropyl).
- Amino group: Directly attached to the pyrimidine via a methylene bridge.
- Key difference : Absence of piperidine reduces steric bulk and alters pharmacokinetics.
Physicochemical Properties
Key Trends :
- Chlorobenzyl (Analog 2) and 2-methylpropyl (Target) substituents increase lipophilicity.
- Hydrochloride salts universally improve aqueous solubility.
Pharmacological Implications
- Target Compound: The branched 2-methylpropyl group on pyrimidine may enhance membrane permeability, while the piperidine amino group facilitates target binding.
- Analog 1 : Pyridine’s reduced hydrogen-bonding capacity could lower affinity for kinases compared to pyrimidine-based analogs.
- Analog 2 : The chlorobenzyl group may confer selectivity for hydrophobic binding pockets (e.g., ATP sites in kinases).
- Analog 3 : Simpler structure may limit potency but improve metabolic stability.
Q & A
Q. What are the critical safety considerations for handling this compound in laboratory settings?
The compound’s safety profile requires adherence to standard protocols for amines and hydrochlorides. Key precautions include:
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks, as no specific acute toxicity data is available but related piperidine derivatives show moderate irritancy .
- Storage: Store in airtight containers at 2–8°C to avoid degradation, with desiccants to prevent hygroscopic absorption .
Q. What synthetic routes are commonly employed to prepare this compound?
The synthesis typically involves multi-step reactions:
Core Structure Assembly: Coupling of the piperidine and pyrimidine moieties via a methanone linkage under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) .
Hydrochloride Salt Formation: Post-synthesis treatment with HCl gas or concentrated HCl in ethanol to precipitate the hydrochloride salt .
Purification: Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are essential for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR): and NMR to verify substituent positions (e.g., piperidine ring protons at δ 1.5–3.0 ppm; pyrimidine protons at δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 347.2) .
- X-ray Crystallography: For resolving stereochemical ambiguities in the piperidine and pyrimidine groups .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for higher yields?
- Quantum Chemical Calculations: Use density functional theory (DFT) to predict transition states and energy barriers for key steps (e.g., methanone bond formation) .
- Reaction Path Screening: ICReDD’s workflow integrates computational predictions (e.g., solvent polarity effects) with high-throughput experimentation to narrow optimal conditions (e.g., temperature: 40–60°C, pH 7–9) .
- Machine Learning: Train models on historical reaction data (e.g., solvent/base combinations) to predict yield improvements .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Reassessment: Validate assays using standardized protocols (e.g., IC measurements in triplicate with controls for off-target effects) .
- Structural Analog Comparison: Cross-reference activity against analogs (e.g., JNJ-42048232 derivatives) to identify structure-activity relationships (SAR) influenced by substituents like the 2-methylpropyl group .
- Meta-Analysis: Pool data from PubChem and peer-reviewed studies to identify outliers or assay-specific biases .
Q. How can reaction scalability be improved without compromising purity?
- Process Intensification: Use continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., hydrochloride salt formation) .
- In-Line Monitoring: Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to track intermediate purity in real time .
- Green Chemistry Metrics: Optimize E-factor by recycling solvents (e.g., dichloromethane recovery via distillation) .
Q. What are the challenges in characterizing degradation products under varying storage conditions?
- Forced Degradation Studies: Expose the compound to heat (40°C), humidity (75% RH), and UV light, then analyze via LC-MS/MS to detect hydrolyzed or oxidized byproducts (e.g., cleavage of the piperidine-methanone bond) .
- Stability-Indicating Methods: Develop HPLC methods with orthogonal separation (C18 and HILIC columns) to resolve degradation peaks .
Q. How do steric and electronic effects of the 2-methylpropyl group influence target binding?
- Molecular Dynamics Simulations: Model interactions with biological targets (e.g., kinases or GPCRs) to assess how the bulky 2-methylpropyl group impacts binding pocket accessibility .
- Comparative SAR Studies: Synthesize analogs with linear vs. branched alkyl chains to quantify steric effects on IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
